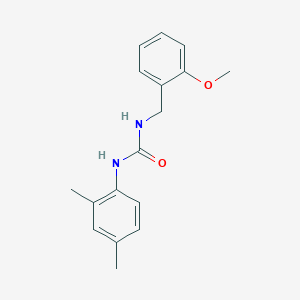![molecular formula C16H17N3O B4423723 6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine
Overview
Description
6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as PP2A inhibitor, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine involves the inhibition of PP2A. PP2A is a serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PP2A, this compound disrupts the balance of cellular signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PP2A. By inhibiting PP2A, this compound disrupts the balance of cellular signaling pathways, leading to the induction of apoptosis in cancer cells. However, the inhibition of PP2A can also lead to other physiological effects, such as changes in cellular metabolism and gene expression.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine in lab experiments is its specificity for PP2A inhibition. This compound has been shown to selectively inhibit PP2A, making it a valuable tool for studying the role of PP2A in cellular processes. However, one of the limitations of using this compound is its potential off-target effects. PP2A is a critical regulator of various cellular pathways, and its inhibition can lead to unintended consequences.
Future Directions
There are several future directions for research on 6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another potential direction is to study the role of PP2A in other physiological processes, such as neuronal function and development. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more specific inhibitors of PP2A.
Scientific Research Applications
6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in cancer research, where it has been shown to inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor protein that is often inactivated in cancer cells, leading to uncontrolled cell growth. By inhibiting PP2A, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
[4-(6-aminopyridin-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-15-5-3-4-14(18-15)12-6-8-13(9-7-12)16(20)19-10-1-2-11-19/h3-9H,1-2,10-11H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGXHADBHNVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=NC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B4423674.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B4423695.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423711.png)


![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
